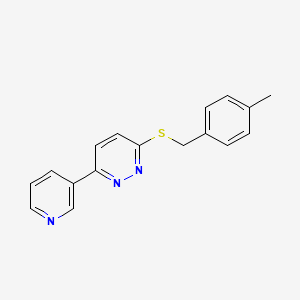![molecular formula C18H20ClN3O2 B2777519 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone CAS No. 2379976-23-3](/img/structure/B2777519.png)
2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone, also known as CP-544326, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound belongs to a class of drugs known as piperidine derivatives, which have been shown to have a wide range of pharmacological activities.
Wirkmechanismus
2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This means that it blocks the reuptake of these neurotransmitters, which results in an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the antidepressant effects of 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. In addition to its antidepressant effects, it has also been shown to have anxiolytic (anti-anxiety) and analgesic (pain-relieving) effects. It has also been shown to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone is that it has a unique mechanism of action that sets it apart from other antidepressant drugs. This makes it a promising candidate for the treatment of depression and other related disorders. However, one of the limitations of 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone is that it has not yet been approved for clinical use, which means that further research is needed to evaluate its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone. One area of interest is its potential use in the treatment of other disorders, such as anxiety disorders, chronic pain, and cognitive disorders. Another area of interest is the development of new and more efficient synthesis methods for 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone, which could make it more accessible for research purposes. Finally, further studies are needed to evaluate the safety and efficacy of 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone in clinical trials, which could pave the way for its approval as a new antidepressant drug.
Synthesemethoden
The synthesis of 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone involves a multi-step process that starts with the reaction between 4-chlorobenzyl chloride and piperidine. This reaction yields 4-chlorobenzylpiperidine, which is then reacted with pyrimidine-2-ylmethanol to produce the intermediate compound 4-(pyrimidin-2-yloxymethyl)piperidine. Finally, this intermediate is reacted with ethyl chloroacetate to produce 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use as an antidepressant. Studies have shown that 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone has a unique mechanism of action that allows it to enhance the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a critical role in regulating mood.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-16-4-2-14(3-5-16)12-17(23)22-10-6-15(7-11-22)13-24-18-20-8-1-9-21-18/h1-5,8-9,15H,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBBGQPUFLCQBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2777436.png)
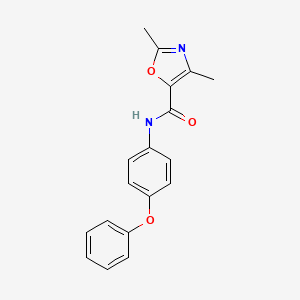
![1-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2777440.png)
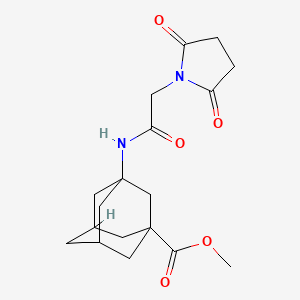
![2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride](/img/structure/B2777442.png)
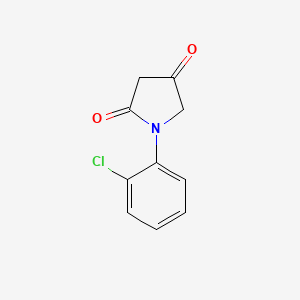
![4-Fluorosulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2777445.png)
![N-[(4-chlorophenyl)(cyano)methyl]-2-[(5-methylthiophen-2-yl)formamido]acetamide](/img/structure/B2777447.png)

![4-[4-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]piperazine-1-carbonyl]-N,N-bis(prop-2-enyl)benzenesulfonamide](/img/structure/B2777449.png)
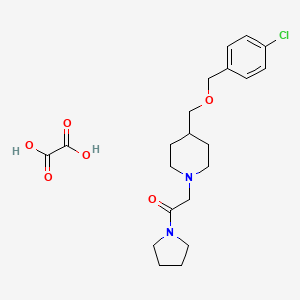
![1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene](/img/structure/B2777453.png)
![Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2777456.png)
